Naldemedine tosylate is a peripherally acting μ-opioid receptor antagonist that is primarily used for the treatment of opioid-induced constipation. It is derived from naltrexone and has been designed to mitigate the side effects associated with opioid use while maintaining analgesic efficacy. Naldemedine tosylate is classified as a pharmaceutical compound and is recognized for its ability to block opioid receptors in the gastrointestinal tract without affecting central nervous system activity.
Naldemedine tosylate is synthesized from naldemedine, which itself is a derivative of naltrexone. The compound belongs to the class of medications known as opioid receptor antagonists, specifically targeting μ-opioid receptors. Its chemical classification falls under the category of organic compounds, particularly those containing sulfonate groups due to the tosylate moiety.
The synthesis of naldemedine tosylate involves several key steps that ensure high purity and yield. The process can be summarized as follows:
The entire process emphasizes cost-effectiveness and efficiency, utilizing recrystallization as the primary purification method without the need for column chromatography, making it suitable for mass production .
The molecular structure of naldemedine tosylate can be represented by its chemical formula, which includes various functional groups contributing to its pharmacological properties.
Naldemedine tosylate undergoes several chemical reactions during its synthesis:
These reactions are designed to minimize byproducts and maximize the efficiency of the synthesis process .
Naldemedine tosylate acts primarily as an antagonist at μ-opioid receptors located in the gastrointestinal tract. Its mechanism can be described as follows:
This mechanism makes naldemedine tosylate particularly useful for patients requiring opioid therapy without the accompanying gastrointestinal complications .
The physical and chemical properties of naldemedine tosylate include:
These properties are critical for its formulation as a pharmaceutical agent .
Naldemedine tosylate is primarily used in clinical settings for:
Naldemedine was developed by Shionogi through strategic molecular modification of naltrexone, an established opioid antagonist. The addition of a hydrophilic side chain (3-phenyl-1,2,4-oxadiazole-5-yl)propan-2-yl group restricted blood-brain barrier (BBB) penetration while preserving high affinity for peripheral opioid receptors [3] [10]. Preclinical studies demonstrated its negligible brain-to-plasma concentration ratio (0.03) and 29% oral bioavailability in rats, confirming its peripherally selective action [1]. The U.S. FDA and European Commission approved naldemedine in 2017 for OIC in chronic non-cancer pain, classifying it as a PAMORA alongside agents like methylnaltrexone and naloxegol [7] [10].
Table 1: Key Pharmacokinetic Properties of Naldemedine Tosylate
Parameter | Value | Method/Source |
---|---|---|
Plasma Protein Binding | 93–94% | Human plasma protein binding assays |
Metabolism | Primarily CYP3A4 → nor-naldemedine | In vitro microsomal studies |
Elimination Half-life | 11 hours | Phase I clinical trials |
Major Excretion Routes | Urine (57%), Feces (35%) | Radiolabeled ADME studies |
Bioavailability | 20–56% (dose-dependent) | Comparative fasting/fed studies |
Naldemedine belongs to a class of structurally refined opioid antagonists designed to limit CNS exposure:
Structural Activity Relationship (SAR) Insights:The 3-phenyl-1,2,4-oxadiazole moiety enhances μ-receptor binding affinity (Ki = 0.63 nM for human μ-receptors) and slows receptor dissociation kinetics. This contributes to naldemedine’s prolonged duration of action compared to naloxone [3].
Opioid-induced constipation arises from μ-receptor activation in the enteric nervous system, which inhibits peristalsis, increases fluid absorption, and elevates sphincter tone [1] [2]. Naldemedine’s clinical significance stems from:
Table 2: Receptor Binding Affinities of Naldemedine
Receptor Type | Ki (nM) | Antagonist Activity (EC₅₀, nM) | Functional Assay Model |
---|---|---|---|
μ-opioid | 0.63 | 4.18 | GTPγS binding, human recombinant |
δ-opioid | 5.45 | 11.9 | GTPγS binding, human recombinant |
κ-opioid | 1.06 | 0.98 | GTPγS binding, human recombinant |
Data derived from in vitro studies using radioligand displacement and functional GTPγS assays [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7